

# Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide

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## Compound of Interest

Compound Name: *Salvianolic acid Y*

Cat. No.: *B3028152*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Salvianolic acid Y**, a phenolic acid isolated from *Salvia officinalis*. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.

**Salvianolic acid Y**, with the molecular formula  $C_{36}H_{30}O_{16}$ , has been identified as a stereoisomer of Salvianolic acid B.<sup>[1]</sup> Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).<sup>[1]</sup>

## Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the molecular formula of **Salvianolic acid Y**. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.

Table 1: Mass Spectrometry Data for **Salvianolic Acid Y**

Parameter	Value
Molecular Formula	C <sub>36</sub> H <sub>30</sub> O <sub>16</sub>
Ionization Mode	HRESI-MS (Negative)
m/z	717.1338 [M-H] <sup>-</sup>

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Salvianolic acid Y** were recorded on a Bruker AV-400 spectrometer in methanol-d<sub>4</sub>. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

### <sup>1</sup>H NMR Spectroscopic Data

Table 2: <sup>1</sup>H NMR Data for **Salvianolic Acid Y** (400 MHz, methanol-d<sub>4</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
2	5.48	d	8.8
3	4.45	d	8.8
5	6.70	d	8.4
6	6.88	s	
2'	6.96	d	2.0
5'	6.74	d	8.1
6'	6.81	dd	8.1, 2.0
7'	7.58	d	15.9
8'	6.33	d	15.9
2''	5.17	dd	8.5, 4.4
3''a	3.09	dd	14.4, 4.4
3''b	2.94	dd	14.4, 8.5
2'''	6.71	d	1.9
5'''	6.64	d	8.0
6'''	6.57	dd	8.0, 1.9
7'''	5.00	dd	8.5, 4.5
8'''a	3.08	ov	
8'''b	2.93	ov	
2''''	6.48	d	1.9
5''''	6.56	d	8.1
6''''	6.52	dd	8.1, 1.9

## <sup>13</sup>C NMR Spectroscopic Data

Table 3: <sup>13</sup>C NMR Data for **Salvianolic Acid Y** (100 MHz, methanol-d<sub>4</sub>)

Position	$\delta C$ (ppm)
2	88.0
3	57.2
4	132.0
5	118.2
6	110.1
7	144.5
8	145.9
9	127.3
1'	128.0
2'	116.8
3'	146.0
4'	146.4
5'	116.2
6'	122.2
7'	147.2
8'	115.0
9'	168.6
1''	128.9
2''	74.2
3''	38.2
4''	145.8
5''	145.4
6''	117.8

7"	121.7
8"	173.8
1"	129.0
2"	116.9
3"	145.9
4"	145.3
5"	116.2
6"	120.9
7"	74.2
8"	38.2
9"	173.8

## Experimental Protocols

### Mass Spectrometry

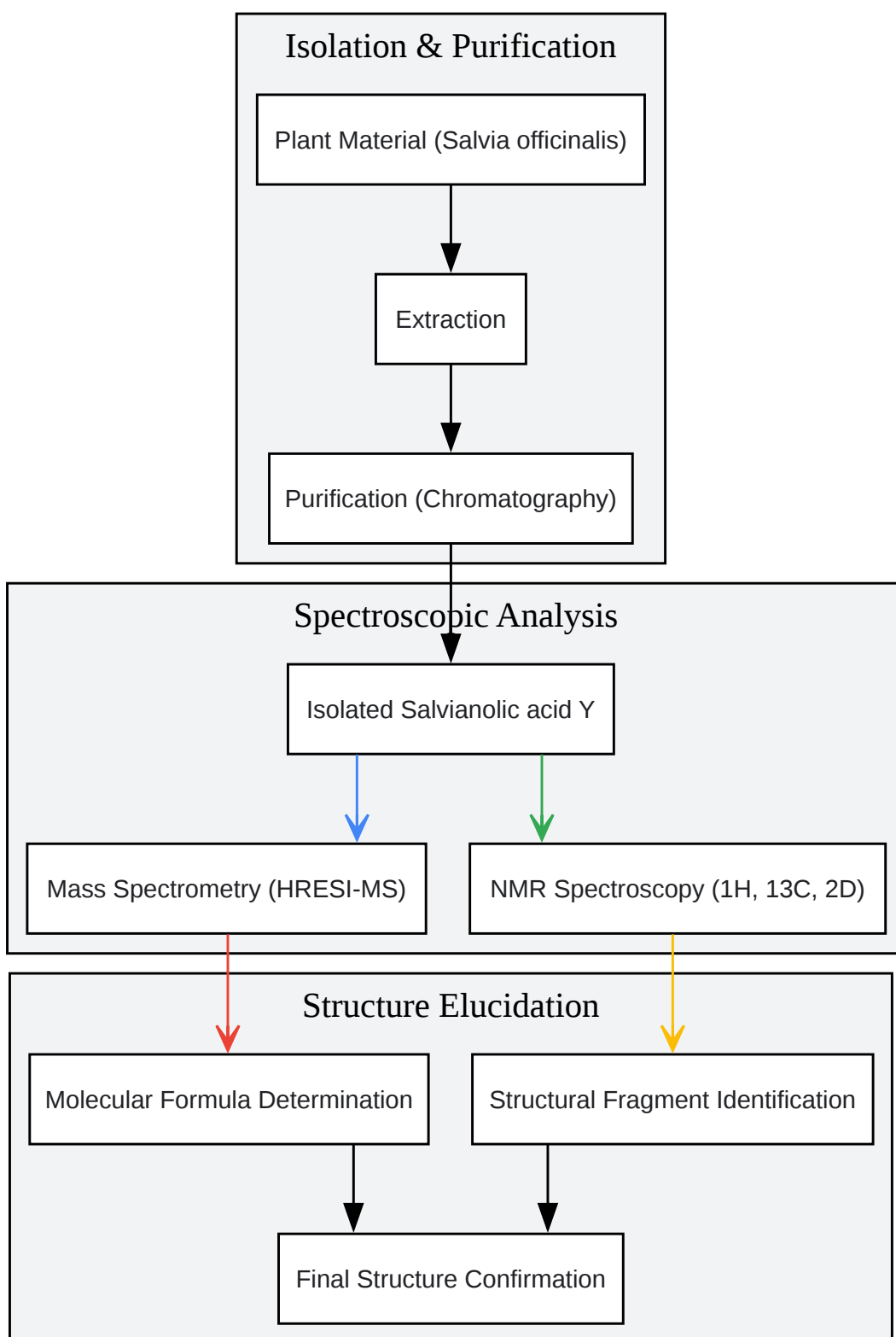
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the  $[M-H]^-$  ion, allowing for the determination of the accurate mass and molecular formula.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for  $^1H$  and 100 MHz for  $^{13}C$ . The solvent used for all measurements was methanol- $d_4$ . Standard Bruker pulse programs were used for 1D ( $^1H$ ,  $^{13}C$ ) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Salvianolic acid Y**, from the initial extraction to the final structure elucidation.



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## References

- 1. mdpi.com [mdpi.com]
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